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molecular formula C12H10N4O2 B8815354 2-(2-(1H-1,2,3-Triazol-1-YL)ethyl)isoindoline-1,3-dione CAS No. 4396-77-4

2-(2-(1H-1,2,3-Triazol-1-YL)ethyl)isoindoline-1,3-dione

Cat. No. B8815354
M. Wt: 242.23 g/mol
InChI Key: ORAYONCWRSSRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063035B2

Procedure details

Add 1H-1,2,3-triazole (250 g; 3.51 mol), N-(2-bromoethyl)phthalimide (942 g; 3.52 mol) and 1500 mL of DMF to a 5-L roundbottom flask fitted with a mechanical stirrer, nitrogen inlet and temperature probe. Cool the mixture to 15° C. Stir the mixture until all of the solids are nearly dissolved and then cool in an ice-water bath. Add cesium carbonate (1145 g; 3.51 mol) in portions over 10 min. The reaction mixture exotherms to 21° C. Allow the mixture to stir and come to RT overnight. Pour the reaction mixture into a 12-L flask containing 8 L of ice-water. Stir the suspension for 30 min and then filter and rinse the solid with 3 L of water. Air-dry for 2 h. Recrystallize the mixture of regioisomers from 7 L of absolute ethanol. Isolate the solid by filtration and air-dry. Recrystallize again from 16 L of absolute ethanol. Isolate the solids by filtration and rinse with fresh ethanol (1000 mL). Vacuum-dry the solids at 40° C. to give the title compound, 292.7 g (34%) as a white solid. MS (EI) m/z 243 [M+1]+.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
942 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
1145 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
8 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[N:2]1.Br[CH2:7][CH2:8][N:9]1[C:13](=[O:14])[C:12]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:11]2[C:10]1=[O:19].C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[N:1]1([CH2:7][CH2:8][N:9]2[C:10](=[O:19])[C:11]3[C:12](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:13]2=[O:14])[CH:5]=[CH:4][N:3]=[N:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
N1N=NC=C1
Name
Quantity
942 g
Type
reactant
Smiles
BrCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
1500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
cesium carbonate
Quantity
1145 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
ice water
Quantity
8 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
Stir the mixture until all of the solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer, nitrogen inlet
DISSOLUTION
Type
DISSOLUTION
Details
are nearly dissolved
TEMPERATURE
Type
TEMPERATURE
Details
cool in an ice-water bath
CUSTOM
Type
CUSTOM
Details
exotherms to 21° C
STIRRING
Type
STIRRING
Details
Allow the mixture to stir
ADDITION
Type
ADDITION
Details
Pour the reaction mixture into a 12-L flask
STIRRING
Type
STIRRING
Details
Stir the suspension for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
rinse the solid with 3 L of water
CUSTOM
Type
CUSTOM
Details
Air-dry for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Recrystallize
ADDITION
Type
ADDITION
Details
the mixture of regioisomers from 7 L of absolute ethanol
CUSTOM
Type
CUSTOM
Details
Isolate the solid
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
air-dry
CUSTOM
Type
CUSTOM
Details
Recrystallize again from 16 L of absolute ethanol
CUSTOM
Type
CUSTOM
Details
Isolate the solids
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
rinse with fresh ethanol (1000 mL)
CUSTOM
Type
CUSTOM
Details
Vacuum-dry the solids at 40° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(N=NC=C1)CCN1C(C2=CC=CC=C2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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